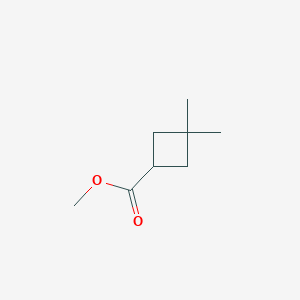
Methyl 3,3-dimethylcyclobutane-1-carboxylate
Overview
Description
Methyl 3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a derivative of cyclobutane, characterized by the presence of two methyl groups at the 3-position and a carboxylate ester group at the 1-position. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dimethylcyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylcyclobutanone with methanol in the presence of an acid catalyst to form the ester . Another method includes the esterification of 3,3-dimethylcyclobutanecarboxylic acid with methanol under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethylcyclobutanecarboxylic acid or 3,3-dimethylcyclobutanone.
Reduction: 3,3-dimethylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3-dimethylcyclobutane-1-carboxylate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism by which methyl 3,3-dimethylcyclobutane-1-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. In ester hydrolysis, for example, the compound is cleaved by esterases to produce the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Methyl cyclobutane-1-carboxylate: Lacks the two methyl groups at the 3-position, resulting in different reactivity and physical properties.
Ethyl 3,3-dimethylcyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
3,3-Dimethylcyclobutanecarboxylic acid: The free acid form, which has different chemical properties and applications compared to the ester.
Uniqueness
Methyl 3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The presence of the two methyl groups at the 3-position enhances steric hindrance, influencing its chemical behavior and making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-6(5-8)7(9)10-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNSELMPFKJRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


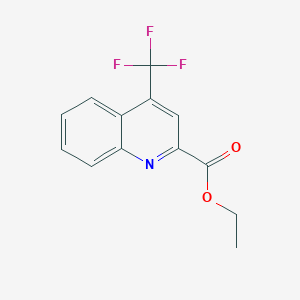
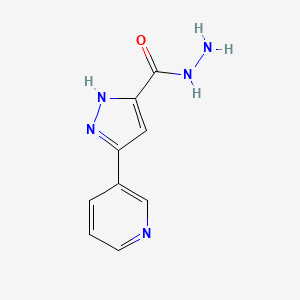
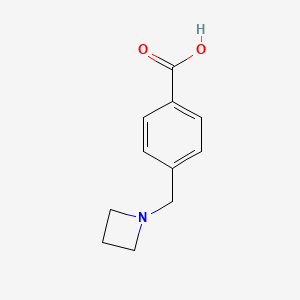
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate oxalate](/img/structure/B1396034.png)
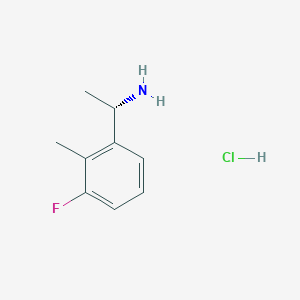
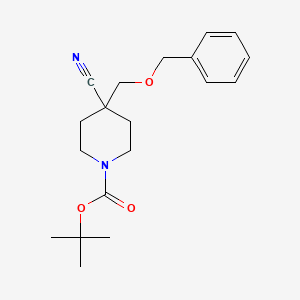
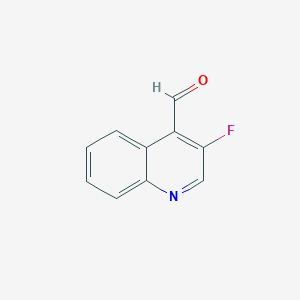

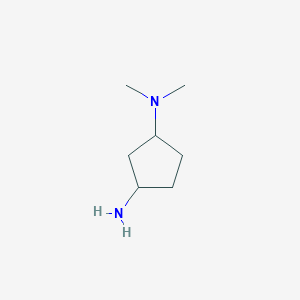
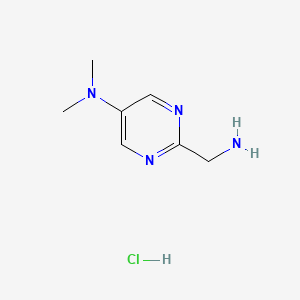
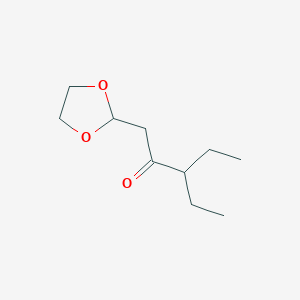
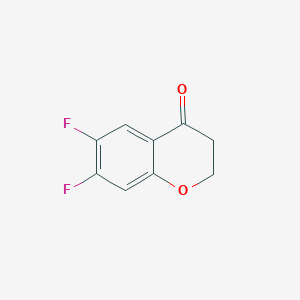
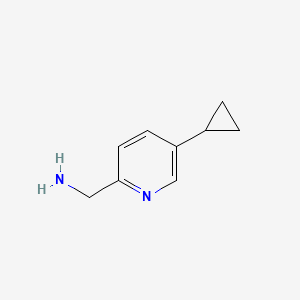
![2-methyl-1H-Pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1396053.png)
